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Compound of Interest

Compound Name: 5-(P-tolyl)thiazol-2-amine

Cat. No.: B1268747 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
5-(p-tolyl)thiazol-2-amine is a heterocyclic organic compound with potential applications in

medicinal chemistry and materials science. Thiazole derivatives are known to exhibit a wide

range of biological activities, making them attractive scaffolds for drug discovery. Accurate

spectroscopic characterization is fundamental for the unambiguous identification, purity

assessment, and structural elucidation of such compounds. This guide provides a

comprehensive overview of the core spectroscopic data (NMR, IR, MS) for 5-(p-tolyl)thiazol-2-
amine.

Please note: Extensive searches for experimentally obtained spectroscopic data for 5-(p-
tolyl)thiazol-2-amine (CAS 73040-54-7) did not yield a complete, publicly available dataset.

Therefore, the quantitative data presented in this guide is predicted based on computational

models and should be used as a reference for experimental verification.

Predicted Spectroscopic Data
The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared

(IR), and mass spectrometry (MS) data for 5-(p-tolyl)thiazol-2-amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectral Data of 5-(p-tolyl)thiazol-2-amine

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b1268747?utm_src=pdf-interest
https://www.benchchem.com/product/b1268747?utm_src=pdf-body
https://www.benchchem.com/product/b1268747?utm_src=pdf-body
https://www.benchchem.com/product/b1268747?utm_src=pdf-body
https://www.benchchem.com/product/b1268747?utm_src=pdf-body
https://www.benchchem.com/product/b1268747?utm_src=pdf-body
https://www.benchchem.com/product/b1268747?utm_src=pdf-body
https://www.benchchem.com/product/b1268747?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1268747?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~7.35 d 2H Ar-H (ortho to CH₃)

~7.18 d 2H Ar-H (meta to CH₃)

~7.10 s 1H Thiazole-H (C4-H)

~6.50 s (br) 2H -NH₂

~2.32 s 3H -CH₃

Solvent: CDCl₃, Reference: TMS (0 ppm)

Table 2: Predicted ¹³C NMR Spectral Data of 5-(p-tolyl)thiazol-2-amine

Chemical Shift (δ, ppm) Assignment

~168.5 C2 (C-NH₂)

~145.0 C5 (C-Ar)

~137.0 Ar-C (ipso, attached to CH₃)

~131.0 Ar-C (ipso, attached to thiazole)

~129.5 Ar-CH (meta to CH₃)

~126.0 Ar-CH (ortho to CH₃)

~115.0 C4 (CH)

~21.0 -CH₃

Solvent: CDCl₃

Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands for 5-(p-tolyl)thiazol-2-amine
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Wavenumber (cm⁻¹) Intensity Assignment

3450-3300 Medium, Doublet N-H stretching (primary amine)

3100-3000 Medium
C-H stretching (aromatic and

vinyl)

2920-2850 Weak C-H stretching (methyl)

~1620 Strong C=N stretching (thiazole ring)

~1590 Medium N-H bending

1550-1450 Strong C=C stretching (aromatic ring)

~815 Strong
C-H out-of-plane bending

(para-disubstituted benzene)

Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data for 5-(p-tolyl)thiazol-2-amine

m/z Relative Intensity (%) Assignment

190.06 100 [M]⁺ (Molecular Ion)

175.04 40 [M - CH₃]⁺

115.04 35 [C₇H₅NS]⁺

91.05 60 [C₇H₇]⁺ (Tropylium ion)

Ionization Mode: Electron Ionization (EI)

Experimental Protocols
The following are detailed, generalized protocols for obtaining the spectroscopic data for a solid

organic compound like 5-(p-tolyl)thiazol-2-amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
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Weigh approximately 5-10 mg of the solid sample of 5-(p-tolyl)thiazol-2-amine.

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-

d, CDCl₃) in a clean, dry NMR tube.

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not

already present in the solvent.

Cap the NMR tube and gently agitate to ensure complete dissolution.

Data Acquisition:

Insert the NMR tube into the spectrometer's probe.

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters

include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. This often

requires a larger number of scans than ¹H NMR due to the lower natural abundance of

¹³C.

Data Processing:

Apply Fourier transformation to the acquired free induction decays (FIDs).

Phase the resulting spectra and perform baseline correction.

Calibrate the chemical shift scale using the solvent or TMS peak as a reference.

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):

Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a suitable

solvent (e.g., isopropanol) and allowing it to dry completely.
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Place a small amount of the solid 5-(p-tolyl)thiazol-2-amine powder directly onto the ATR

crystal.

Apply pressure using the instrument's pressure clamp to ensure good contact between the

sample and the crystal.

Data Acquisition:

Collect a background spectrum of the empty, clean ATR crystal.

Collect the sample spectrum. The instrument software will automatically ratio the sample

spectrum to the background spectrum to generate the final absorbance or transmittance

spectrum.

Typically, spectra are collected in the mid-IR range (4000-400 cm⁻¹) with a resolution of 4

cm⁻¹.

Data Processing:

The resulting spectrum can be analyzed for the presence of characteristic absorption

bands corresponding to the functional groups in the molecule.

Mass Spectrometry (MS)
Sample Preparation and Introduction:

For Electron Ionization (EI) with a direct insertion probe: Place a small amount of the solid

sample into a capillary tube and insert it into the mass spectrometer's ion source via the

direct insertion probe.

For analysis via Gas Chromatography-Mass Spectrometry (GC-MS): Dissolve a small

amount of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate)

and inject it into the GC inlet. The compound will be vaporized and separated on the GC

column before entering the mass spectrometer.

Ionization and Mass Analysis:
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In the ion source, the sample molecules are bombarded with high-energy electrons

(typically 70 eV in EI), causing ionization and fragmentation.

The resulting ions are accelerated into the mass analyzer (e.g., a quadrupole or time-of-

flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.

Detection and Data Processing:

A detector records the abundance of ions at each m/z value.

The resulting mass spectrum is a plot of relative ion abundance versus m/z.

The molecular ion peak ([M]⁺) corresponds to the molecular weight of the compound.

Other peaks represent the masses of various fragments, which can provide structural

information.

Visualizations
The following diagrams illustrate the general workflow and logical relationships in the

spectroscopic analysis of a chemical compound.
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Caption: General workflow for spectroscopic analysis.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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